molecular formula C13H16N4O2 B13879355 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile

Cat. No.: B13879355
M. Wt: 260.29 g/mol
InChI Key: MQBPCRCXGBYTFX-UHFFFAOYSA-N
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Description

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is a chemical compound with the molecular formula C13H14N4O2. It is known for its applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound features a piperazine ring substituted with a nitrophenyl group and a propanenitrile moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile typically involves the reaction of 4-nitrophenylpiperazine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic addition of the piperazine nitrogen to the acrylonitrile, forming the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can form ionic and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitrophenyl)piperazine: Lacks the propanenitrile moiety but shares the nitrophenyl-piperazine core.

    3-(4-(4-Nitrophenyl)piperazin-1-yl)propanamide: Similar structure with an amide group instead of a nitrile group.

    N-(4-(4-Nitrophenyl)piperazin-1-yl)acetamide: Contains an acetamide group instead of a propanenitrile moiety.

Uniqueness

3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile is unique due to the presence of the propanenitrile group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)piperazin-1-yl]propanenitrile

InChI

InChI=1S/C13H16N4O2/c14-6-1-7-15-8-10-16(11-9-15)12-2-4-13(5-3-12)17(18)19/h2-5H,1,7-11H2

InChI Key

MQBPCRCXGBYTFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC#N)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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